molecular formula C8H15NO3 B15326946 2-Formamido-4-methylhexanoic acid

2-Formamido-4-methylhexanoic acid

Cat. No.: B15326946
M. Wt: 173.21 g/mol
InChI Key: JBBHRJFAUYEPKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Formamido-4-methylhexanoic acid is an organic compound with the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol . This compound is characterized by the presence of a formamido group attached to a hexanoic acid backbone, with a methyl group at the fourth position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Formamido-4-methylhexanoic acid typically involves the reaction of 4-methylhexanoic acid with formamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and requires controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reactants and optimized reaction conditions to maximize efficiency and minimize costs. The product is then purified using standard techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Formamido-4-methylhexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the formamido group to an amine group.

    Substitution: The formamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

2-Formamido-4-methylhexanoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Formamido-4-methylhexanoic acid involves its interaction with specific molecular targets and pathways. The formamido group can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    4-Methylhexanoic acid: Lacks the formamido group, making it less versatile in certain reactions.

    2-Amino-4-methylhexanoic acid: Contains an amino group instead of a formamido group, leading to different chemical properties and reactivity.

Uniqueness: 2-Formamido-4-methylhexanoic acid is unique due to the presence of both a formamido group and a methyl group on the hexanoic acid backbone. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

2-formamido-4-methylhexanoic acid

InChI

InChI=1S/C8H15NO3/c1-3-6(2)4-7(8(11)12)9-5-10/h5-7H,3-4H2,1-2H3,(H,9,10)(H,11,12)

InChI Key

JBBHRJFAUYEPKB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC(C(=O)O)NC=O

Origin of Product

United States

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